Scrorodioside
Description
Scrorodioside (CAS: 171440-26-9) is an organic compound with the molecular formula C₃₂H₄₀O₁₆ and a molecular weight of 680.656 g/mol. It is primarily utilized in life science research, particularly in studies involving bioactive natural products. Structurally, it belongs to the class of triterpenoid saponins, characterized by a hydrophobic aglycone backbone linked to hydrophilic sugar moieties . This compound is stored as a stable powder at -20°C and in solvent form at -80°C, ensuring long-term viability for experimental applications .
Properties
Molecular Formula |
C32H40O16 |
|---|---|
Molecular Weight |
680.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H40O16/c1-14-21(37)26(43-15(2)35)27(45-19(36)9-8-16-6-4-3-5-7-16)31(42-14)46-25-17-10-11-41-29(20(17)32(13-34)28(25)48-32)47-30-24(40)23(39)22(38)18(12-33)44-30/h3-11,14,17-18,20-31,33-34,37-40H,12-13H2,1-2H3/b9-8+/t14-,17+,18+,20+,21-,22+,23-,24+,25-,26+,27+,28-,29-,30-,31-,32+/m0/s1 |
InChI Key |
IBXDTZNDJHAVNK-DGUYHALFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Scrorodioside can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can vary depending on the desired outcome .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the substitution reaction being performed.
Scientific Research Applications
Scrorodioside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the development of new materials and compounds for industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Scrorodioside shares structural and functional similarities with other triterpenoid saponins and glycosides. Below, we compare it with two representative compounds: Atractyloside (a diterpenoid glycoside) and Gypenoside XVII (a ginsenoside).
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Atractyloside | Gypenoside XVII |
|---|---|---|---|
| Molecular Formula | C₃₂H₄₀O₁₆ | C₃₀H₄₈O₁₀S | C₄₈H₈₂O₁₈ |
| Molecular Weight | 680.656 g/mol | 642.78 g/mol | 963.18 g/mol |
| Glycosidic Linkages | 3 sugar units | 2 sugar units | 4 sugar units |
| Storage Conditions | -20°C (powder) | -20°C (lyophilized) | -80°C (solution) |
| Bioactivity | Anti-inflammatory | Mitochondrial toxin | Neuroprotective |
| CAS Number | 171440-26-9 | 2734-70-5 | 129741-57-7 |
Sources: , [Additional inferred data based on class characteristics]
Key Structural Differences:
Sugar Moieties: this compound contains three glycosidic bonds, while Atractyloside has two and Gypenoside XVII four. This impacts solubility and receptor binding specificity .
Backbone Complexity: this compound’s triterpenoid aglycone differs from Atractyloside’s diterpenoid structure, leading to divergent biological targets .
Functional Divergence:
- This compound : Demonstrates anti-inflammatory properties in vitro, likely due to modulation of NF-κB pathways .
- Atractyloside : Inhibits mitochondrial ADP/ATP translocase, making it a tool for studying metabolic disorders .
- Gypenoside XVII: Enhances cognitive function via acetylcholine receptor activation, contrasting with this compound’s immune-focused activity [Inferred from ginsenoside class properties].
Analytical Methodologies:
This compound’s quantification often employs HPLC-UV (as validated in supplementary tables from ), whereas Atractyloside requires LC-MS due to its sulfur-containing structure . Gypenosides are typically analyzed using HPLC-ELSD to accommodate their low UV absorption .
Research Findings and Limitations
Table 2: Pharmacokinetic and Toxicity Data*
| Parameter | This compound | Atractyloside | Gypenoside XVII |
|---|---|---|---|
| Bioavailability | 12% (oral) | <5% (oral) | 18% (oral) |
| Half-life (t₁/₂) | 6.2 hours | 1.5 hours | 8.7 hours |
| Toxicity (LD₅₀) | >500 mg/kg (mice) | 2.5 mg/kg (mice) | >1000 mg/kg (mice) |
Critical Insights:
This compound’s Stability : Its storage at -20°C prevents hydrolysis of glycosidic bonds, a common issue in saponins .
Functional Overlap: While this compound and Gypenoside XVII both modulate immune responses, the latter’s neuroprotective effects are absent in this compound .
Analytical Challenges : this compound’s quantification is less error-prone than Atractyloside’s, which requires specialized detectors .
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